molecular formula C23H18N4O4 B2918129 2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 903329-30-6

2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide

Cat. No.: B2918129
CAS No.: 903329-30-6
M. Wt: 414.421
InChI Key: ASKKMPXMCHKMTR-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antibacterial, antitubercular, and anti-HIV properties . The structure of this compound includes a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide typically involves multiple steps. One common method includes the condensation of 2-methyl-4-oxo-3,4-dihydroquinazoline with 4-aminobenzamide, followed by nitration of the resulting product. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while halogenation can introduce halogen atoms into the aromatic rings .

Scientific Research Applications

2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antibacterial and antitubercular activities.

    Medicine: Potential use as an anti-HIV agent due to its ability to inhibit viral replication.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In the case of its anti-HIV activity, the compound may inhibit viral enzymes like reverse transcriptase, preventing the replication of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide stands out due to its unique combination of a quinazolinone core with a nitrobenzamide moiety, which imparts a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .

Properties

IUPAC Name

2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-14-18(7-5-9-21(14)27(30)31)22(28)25-16-10-12-17(13-11-16)26-15(2)24-20-8-4-3-6-19(20)23(26)29/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKKMPXMCHKMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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